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Compound of Interest

Compound Name: 4-(Methylthio)phenylboronic acid

Cat. No.: B1333548

For Researchers, Scientists, and Drug Development Professionals

(4-methylsulfanylphenyl)boronic acid, a sulfur-containing organoboron compound, is a versatile
building block in modern organic synthesis. Its unique electronic and structural properties make
it a valuable reagent, particularly in the construction of complex molecular architectures
relevant to pharmaceutical and materials science research. This technical guide provides a
comprehensive overview of its physicochemical properties, synthesis, spectroscopic
characterization, and key applications, with a focus on practical experimental details.

Core Physicochemical Properties

(4-methylsulfanylphenyl)boronic acid, also known as 4-(methylthio)phenylboronic acid, is a
white to off-white crystalline solid. A summary of its key physicochemical properties is
presented in Table 1. While experimentally determined values for properties such as melting
point, boiling point, and solubility are not consistently reported in the literature, data from
closely related analogs and supplier specifications provide useful estimates. It is important to
note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon
dehydration, which can affect their physical properties.

Table 1: Physicochemical Properties of (4-methylsulfanylphenyl)boronic acid

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1333548?utm_src=pdf-interest
https://www.benchchem.com/product/b1333548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
(4-
IUPAC Name methylsulfanylphenyl)boronic [1]
acid
CAS Number 98546-51-1 [1]
Molecular Formula C7H9sBO2S [1]
Molecular Weight 168.02 g/mol [1]
Appearance Off-white crystalline powder [2]
Predicted pKa 8.56 £ 0.10 [2]
Solubility Soluble in Methanol [2]

Synthesis of (4-methylsulfanylphenyl)boronic acid

The synthesis of arylboronic acids is a well-established field in organic chemistry, with several
general methods available.[3] A common and effective route to (4-methylsulfanylphenyl)boronic
acid involves the reaction of an organometallic reagent derived from a suitable haloaromatic
precursor with a borate ester, followed by hydrolysis. A detailed experimental protocol for a
representative synthesis is provided below.

Experimental Protocol: Synthesis from 4-
Bromothioanisole

This procedure outlines the synthesis of (4-methylsulfanylphenyl)boronic acid starting from 4-
bromothioanisole via a lithium-halogen exchange reaction.

Workflow Diagram:
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Synthesis Workflow for (4-methylsulfanylphenyl)boronic acid
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Caption: Synthesis workflow from 4-bromothioanisole.
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Materials:

4-Bromothioanisole

e n-Butyllithium (in hexanes)

o Trimethyl borate

e Anhydrous tetrahydrofuran (THF)

e Hydrochloric acid (aqueous solution)

o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate or sodium sulfate
 Inert gas (Argon or Nitrogen)

Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
thermometer, and a dropping funnel under an inert atmosphere, dissolve 4-bromothioanisole
(2.0 eq) in anhydrous THF.

e Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the
temperature below -70 °C.

 After the addition is complete, stir the resulting mixture at -78 °C for 30 minutes.
e Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

 After the addition, allow the reaction mixture to slowly warm to room temperature and stir
overnight.
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o Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous
hydrochloric acid until the solution is acidic.

o Separate the organic layer, and extract the agueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or
sodium sulfate, and filter.

 Remove the solvent under reduced pressure to yield the crude product.

» Purify the crude (4-methylsulfanylphenyl)boronic acid by recrystallization from a suitable
solvent system (e.g., water or an organic solvent mixture) or by column chromatography on
silica gel.

Spectroscopic Characterization

The structural elucidation of (4-methylsulfanylphenyl)boronic acid relies on standard
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide characteristic signals for the aromatic protons and
carbons, as well as for the methylsulfanyl group. The boron atom, being a quadrupolar nucleus,
can sometimes lead to broadening of adjacent carbon signals in the 13C NMR spectrum, and
the carbon directly attached to boron may not be observed.[4] 11B NMR spectroscopy is also a
valuable tool for characterizing boronic acids, with typical chemical shifts appearing in a
specific region for tricoordinate boron species.[5]

Table 2: Predicted 1H and 13C NMR Chemical Shifts for (4-methylsulfanylphenyl)boronic acid
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Predicted Chemical

Nucleus . Multiplicity Notes

Shift (ppm)
1H NMR
Ar-H (ortho to -

~7.8-8.0 Doublet
B(OH)z2)
Ar-H (ortho to -SMe) ~7.2-7.4 Doublet
S-CHs ~2.5 Singlet

_ Chemical shift is

Variable (broad ) )
B(OH)2 ] Broad Singlet concentration and

singlet)

solvent dependent.
13C NMR
] Due to quadrupolar
C-B Not typically observed )
relaxation of boron.

Ar-C (ortho to -

~135
B(OH)z2)
Ar-C (ortho to -SMe) ~126
Ar-C-SMe ~140
S-CHs ~15

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Boronic acids can
be challenging to analyze by MS due to their tendency to form boroxines (cyclic trimers)
through dehydration.[6] Electrospray ionization (ESI) is a commonly used technique for the
analysis of boronic acids.

Expected Fragmentation Pattern:

The mass spectrum of (4-methylsulfanylphenyl)boronic acid is expected to show the molecular
ion peak [M]+ or [M+H]+. Common fragmentation pathways for phenylboronic acids involve the
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loss of water and other neutral fragments. The presence of the sulfur atom may also lead to
characteristic fragmentation patterns.

Applications in Organic Synthesis

(4-methylsulfanylphenyl)boronic acid is a valuable reagent in organic synthesis, primarily
utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds,
and arylboronic acids are key coupling partners.[7] (4-methylsulfanylphenyl)boronic acid can be
coupled with various aryl, heteroaryl, or vinyl halides and triflates to introduce the 4-
(methylthio)phenyl moiety into a target molecule. This is particularly useful in the synthesis of
pharmaceuticals and functional materials where this group can modulate biological activity or
material properties.

General Workflow for Suzuki-Miyaura Coupling:
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General Workflow for Suzuki-Miyaura Coupling
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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an
Aryl Bromide

This protocol provides a general procedure for the coupling of (4-methylsulfanylphenyl)boronic
acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be
necessary for specific substrates.

Materials:
* (4-methylsulfanylphenyl)boronic acid

e Aryl bromide
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Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a])

Base (e.g., Potassium carbonate)

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Inert gas (Argon or Nitrogen)

Procedure:

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq),
(4-methylsulfanylphenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

e Add the palladium catalyst (1-5 mol%).
o Evacuate and backfill the flask with an inert gas three times.
o Add the degassed, anhydrous solvent via syringe.

e Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the
reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

o Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g.,
ethyl acetate), and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel or recrystallization to obtain
the desired biaryl product.[4]

Biological and Medicinal Chemistry Applications

Boronic acids have garnered significant interest in medicinal chemistry due to their unique
ability to form reversible covalent bonds with diols, a common structural motif in many
biological molecules such as carbohydrates and some amino acid side chains.[3][8] This
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property has led to the development of boronic acid-containing drugs for various therapeutic
areas, including oncology and infectious diseases.[9]

The presence of the methylsulfanyl group in (4-methylsulfanylphenyl)boronic acid can influence
its pharmacokinetic and pharmacodynamic properties. The sulfur atom can participate in
hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to
biological targets. Furthermore, the methylsulfanyl group can be a site for metabolic
transformations.

While specific biological activity data for (4-methylsulfanylphenyl)boronic acid is not extensively
documented in publicly available literature, its structural motifs are found in compounds with
reported biological activities. For instance, derivatives of thioanisole have been investigated for
various pharmacological effects. The boronic acid moiety itself is a key pharmacophore in
several approved drugs and clinical candidates, acting as an inhibitor of enzymes like
proteasomes and serine proteases.[8] Therefore, (4-methylsulfanylphenyl)boronic acid serves
as a valuable starting point for the design and synthesis of novel therapeutic agents.

Potential Signaling Pathway Interactions:

Given the role of boronic acids as enzyme inhibitors, derivatives of (4-
methylsulfanylphenyl)boronic acid could potentially interact with various signaling pathways.
For example, as proteasome inhibitors, they could affect the NF-kB signaling pathway, which is
crucial in inflammation and cancer.
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Caption: Potential inhibition of the proteasome by a boronic acid derivative.

This guide provides a foundational understanding of (4-methylsulfanylphenyl)boronic acid for
researchers and professionals in drug development. Further investigation into its specific
biological activities and optimization of its use in synthetic methodologies will undoubtedly
expand its utility in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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